molecular formula C4H2BrNOS B2850862 4-Bromo-1,2-thiazole-5-carbaldehyde CAS No. 5242-62-6

4-Bromo-1,2-thiazole-5-carbaldehyde

Cat. No. B2850862
CAS RN: 5242-62-6
M. Wt: 192.03
InChI Key: MNNUROHOKPDRKM-UHFFFAOYSA-N
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Description

“4-Bromo-1,2-thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C4H2BrNOS . It has a molecular weight of 192.04 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . The thiazole ring is an important heterocycle in the world of chemistry . It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1,2-thiazole-5-carbaldehyde” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C4H2BrNOS/c5-4-3(1-7)8-2-6-4/h1-2H .


Chemical Reactions Analysis

Thiazole compounds, including “4-Bromo-1,2-thiazole-5-carbaldehyde”, can undergo various chemical reactions . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1,2-thiazole-5-carbaldehyde” include a molecular weight of 192.034 Da . The compound is in the form of a powder .

Scientific Research Applications

Safety and Hazards

“4-Bromo-1,2-thiazole-5-carbaldehyde” may be harmful if swallowed and may cause respiratory irritation . It can also cause skin irritation and serious eye irritation .

properties

IUPAC Name

4-bromo-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-1-6-8-4(3)2-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNUROHOKPDRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5242-62-6
Record name 4-bromo-1,2-thiazole-5-carbaldehyde
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